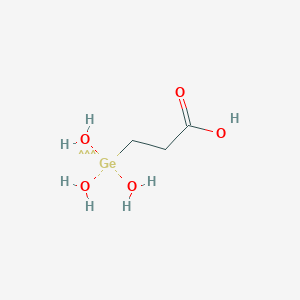
3-(Trihydroxygermyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trihydroxygermyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H11GeO5 and its molecular weight is 199.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Properties
Research indicates that THGP exhibits significant protective effects against oxidative stress-induced cell death. A study demonstrated that THGP reduced cell death in normal human dermal fibroblasts (NHDFs) exposed to reactive oxygen species (ROS) in a dose-dependent manner. Concentrations ranging from 0.59 to 5.9 mM were effective in preserving cell viability under oxidative stress conditions caused by hydroperoxide exposure .
Anti-inflammatory Effects
THGP has been shown to inhibit inflammasome activation in human THP-1 monocytes. Specifically, it suppresses interleukin-1 beta (IL-1β) secretion and caspase-1 activation, which are critical components of inflammatory responses. The mechanism involves complexation with ATP, which is pivotal in inflammasome signaling pathways . This unique action positions THGP as a potential therapeutic agent for various inflammation-related diseases.
Pain Management
The compound has also been reported to alleviate pain associated with terminal cancer and burn injuries by regulating ATP leakage from necrotic cells. By modulating the inflammatory response and promoting wound healing, THGP may reduce the reliance on opioids for pain management .
Skin Protection and Healing
THGP's ability to protect skin cells from oxidative damage makes it a valuable ingredient in cosmetic formulations aimed at enhancing skin health. Its incorporation into skincare products can potentially improve skin resilience against environmental stressors, thereby promoting overall dermal health .
Melanin Suppression
Studies have indicated that THGP can suppress melanin production, making it useful in cosmetic products targeting hyperpigmentation. This property is particularly beneficial for individuals seeking to achieve an even skin tone .
Cancer Treatment
The immunostimulatory properties of THGP suggest its potential role in cancer therapy by enhancing immune responses against tumors. It has been observed to induce interferon-gamma production and activate natural killer cells, which are crucial for tumor suppression .
Treatment of Respiratory Conditions
Recent findings indicate that THGP may play a role in managing conditions exacerbated by excessive inflammation, such as those associated with viral infections like COVID-19. By inhibiting inflammasome activity, THGP could mitigate the cytokine storms often seen in severe cases of respiratory infections .
Data Summary
The following table summarizes key findings related to the applications of 3-(trihydroxygermyl)propanoic acid:
Case Studies and Research Insights
Several studies have highlighted the efficacy of THGP:
- A study published in Scientific Reports demonstrated that THGP effectively reduced oxidative stress-induced cell death in fibroblasts, showcasing its potential for skin care applications .
- Research published in the International Journal of Molecular Sciences explored the mechanism by which THGP inhibits inflammasome activation, providing insights into its therapeutic potential for inflammatory diseases .
- Investigations into THGP's role in pain management revealed its effectiveness in alleviating discomfort associated with cancer and burn injuries, suggesting further exploration into its clinical applications .
Propriétés
Formule moléculaire |
C3H11GeO5 |
|---|---|
Poids moléculaire |
199.75 g/mol |
InChI |
InChI=1S/C3H5GeO2.3H2O/c4-2-1-3(5)6;;;/h1-2H2,(H,5,6);3*1H2 |
Clé InChI |
LZIZCRNBBGNAJO-UHFFFAOYSA-N |
SMILES canonique |
C(C[Ge])C(=O)O.O.O.O |
Synonymes |
3-(trihydroxygermyl)propanoic acid THGPA compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















